molecular formula C9H7FN2O B1467292 5-(3-Fluorophenyl)-1,2-oxazol-3-amine CAS No. 1518436-05-9

5-(3-Fluorophenyl)-1,2-oxazol-3-amine

Cat. No.: B1467292
CAS No.: 1518436-05-9
M. Wt: 178.16 g/mol
InChI Key: QKJLOFXXXNEIFI-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-1,2-oxazol-3-amine is a useful research compound. Its molecular formula is C9H7FN2O and its molecular weight is 178.16 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 5-(3-Fluorophenyl)-1,2-oxazol-3-amine is the protease-activated receptor 1 (PAR-1), also known as the thrombin receptor . This receptor is highly expressed on platelets and plays a crucial role in mediating thrombotic response .

Mode of Action

This compound functions as an antagonist of the PAR-1 receptor . It inhibits thrombin-related platelet aggregation, which is a different pathway from other antiplatelet medications, such as aspirin and P2Y12 inhibitors .

Biochemical Pathways

The compound affects the purine and pyrimidine salvage pathways . These pathways are crucial for the synthesis of many different nucleic acid components. Enzymes from these routes, such as nucleoside phosphorylases, nucleoside kinases, 2′-deoxyribosyltransferases, phosphoribosyl transferases, or deaminases, have been successfully employed as biocatalysts in the production of nucleobase, nucleoside, or nucleotide analogs .

Pharmacokinetics

The pharmacokinetic properties of this compound include high bioavailability, extensive protein binding, and hepatic metabolism primarily via the CYP3A enzymes . The compound has a long elimination half-life, and it is excreted through feces and urine . These properties impact the compound’s bioavailability and its overall therapeutic effect.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of platelet aggregation and the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action can be affected by the presence of strong CYP3A4 inhibitors or inducers, which can alter its metabolism . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and temperature .

Properties

IUPAC Name

5-(3-fluorophenyl)-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-7-3-1-2-6(4-7)8-5-9(11)12-13-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJLOFXXXNEIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.